molecular formula C24H35NO3 B1207195 Temiverine CAS No. 173324-94-2

Temiverine

Cat. No.: B1207195
CAS No.: 173324-94-2
M. Wt: 385.5 g/mol
InChI Key: DMEPDNFRHUGNPT-UHFFFAOYSA-N
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Description

Temiverine: is a synthetic compound known for its anticholinergic properties. It is primarily used in the treatment of overactive bladder and other urogenital diseases. The compound is a muscarinic acetylcholine receptor antagonist, which means it inhibits the action of acetylcholine on muscarinic receptors, thereby reducing muscle contractions in the bladder .

Preparation Methods

Synthetic Routes and Reaction Conditions: Temiverine can be synthesized through a multi-step process involving the esterification of benzeneacetic acid with a butynyl ester. The key steps include:

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale esterification reactions under controlled conditions. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Temiverine is used as a model compound in studies involving muscarinic receptor antagonists. It helps in understanding the structure-activity relationship (SAR) of anticholinergic agents .

Biology: In biological research, this compound is used to study the effects of muscarinic receptor inhibition on various physiological processes, particularly in the urinary bladder .

Medicine: this compound is investigated for its therapeutic potential in treating overactive bladder and other urogenital disorders. It is also studied for its effects on smooth muscle relaxation and its potential use in other conditions involving smooth muscle hyperactivity .

Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new anticholinergic drugs. Its synthesis and production methods are optimized for large-scale manufacturing .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Temiverine is unique in its specific binding affinity for the M3 receptor subtype, which makes it particularly effective in targeting bladder smooth muscle. Its chemical structure, featuring a butynyl ester group, also distinguishes it from other anticholinergic agents .

Properties

CAS No.

173324-94-2

Molecular Formula

C24H35NO3

Molecular Weight

385.5 g/mol

IUPAC Name

[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C24H35NO3/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3

InChI Key

DMEPDNFRHUGNPT-UHFFFAOYSA-N

SMILES

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Canonical SMILES

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Key on ui other cas no.

173324-94-2

Synonyms

4-diethylamino-1,1-dimethylbut-2-yn-1-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate
NS 21
NS-21
temiverine

Origin of Product

United States

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